Researchers requiring a stable, high-affinity polyphenolic probe often face instability with salvianolic acid B or reduced potency with rosmarinic acid. Lithospermic acid overcomes these limitations: • HIV-1 integrase inhibition IC50 = 0.83 µM (6-fold better than rosmarinic acid). • Competitive xanthine oxidase inhibitor (IC50 5.2 µg/mL). • Controlled precursor for salvianolic acid A synthesis with predictable degradation. Supplied as a high-purity reference standard for reproducible assays.
Lithospermic acid (CAS 28831-65-4) is a water-soluble caffeic acid trimer and a major polyphenolic constituent isolated from Salvia miltiorrhiza. Structurally positioned between the dimer rosmarinic acid and the tetramer salvianolic acid B, it serves as a critical reference standard and pharmacological probe. In industrial and laboratory settings, lithospermic acid is primarily procured for its well-characterized enzyme inhibitory profile—specifically targeting HIV-1 integrase, xanthine oxidase, and pancreatic lipase—and its utility as a controlled precursor for synthesizing downstream salvianolic acids. Its defined oligomeric state provides a predictable baseline for solubility, thermal stability, and receptor binding affinity compared to highly unstable higher-order multimers [1].
Substituting lithospermic acid with its closest structural analogs compromises both analytical reproducibility and assay sensitivity. Procuring the tetramer salvianolic acid B (lithospermic acid B) as a substitute introduces severe aqueous instability; salvianolic acid B spontaneously degrades at room temperature into a complex, multi-component mixture, complicating analytical standardization and precursor workflows [1]. Conversely, substituting with the simpler dimer, rosmarinic acid, results in a significant loss of binding affinity in complex macromolecular targets, such as a nearly six-fold reduction in HIV-1 integrase inhibition potency [2]. Therefore, lithospermic acid is required when a stable, high-affinity trimeric structure is necessary for precise enzymatic inhibition or clean degradation pathways.
When utilized as a precursor to generate salvianolic acid A (Sal A), lithospermic acid demonstrates superior processability compared to the tetramer salvianolic acid B. Quantitative NMR and HPLC-MS degradation kinetics show that lithospermic acid converts more readily to Sal A while generating significantly fewer secondary degradation byproducts under identical aqueous conditions [1].
| Evidence Dimension | Degradation byproduct complexity during conversion to Salvianolic Acid A |
| Target Compound Data | Lithospermic Acid (Clean conversion with minimal secondary products) |
| Comparator Or Baseline | Salvianolic Acid B (Generates a highly complex mixture of side products) |
| Quantified Difference | Lithospermic acid yields a higher purity profile of Sal A with fewer competing degradation pathways. |
| Conditions | Aqueous phosphate buffer solutions at varying pH and low oxygen conditions |
Buyers synthesizing Salvianolic Acid A or requiring a predictable degradation standard should procure lithospermic acid to minimize costly downstream purification steps.
The oligomeric state of caffeic acid derivatives directly impacts their binding affinity to HIV-1 integrase. Lithospermic acid (the trimer) inhibits the 3'-processing activity of HIV-1 integrase with an IC50 of 0.83 µM, whereas the dimer rosmarinic acid exhibits a significantly weaker IC50 of 5.0 µM [1]. Furthermore, lithospermic acid demonstrates no cytotoxicity to H9 cells at concentrations up to 297 µM, providing an exceptionally wide therapeutic window for in vitro assays [2].
| Evidence Dimension | IC50 for HIV-1 integrase 3'-processing inhibition |
| Target Compound Data | Lithospermic Acid (0.83 µM) |
| Comparator Or Baseline | Rosmarinic Acid (5.0 µM) |
| Quantified Difference | Lithospermic acid is approximately 6-fold more potent than the dimeric analog. |
| Conditions | Cell-free 3'-processing assay and H9 cell acute infection models |
Virology researchers must select lithospermic acid over rosmarinic acid to achieve the necessary nanomolar-to-low-micromolar assay sensitivity without background cytotoxicity.
Unlike generic antioxidants that only scavenge downstream reactive oxygen species, lithospermic acid acts as a direct, competitive inhibitor of xanthine oxidase (XO). In vitro assays demonstrate that lithospermic acid inhibits uric acid formation with an IC50 of 5.2 µg/mL [1]. This specific binding mechanism differentiates it from simple phenolic monomers that lack the structural complexity to competitively block the XO active site.
| Evidence Dimension | Xanthine oxidase (XO) inhibition (uric acid production) |
| Target Compound Data | Lithospermic Acid (IC50 = 5.2 µg/mL) |
| Comparator Or Baseline | Non-competitive baseline antioxidants (Lack direct XO active site binding) |
| Quantified Difference | Lithospermic acid provides targeted competitive inhibition rather than solely downstream scavenging. |
| Conditions | In vitro xanthine/xanthine oxidase system measuring uric acid and superoxide radical formation |
Procurement for gout or hyperuricemia research should prioritize lithospermic acid for its validated, competitive enzyme-blocking mechanism rather than generic ROS scavenging.
Lithospermic acid has been identified as a potent dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). It inhibits PL with an IC50 of 5.4 µM (Ki = 33.1 µM) and binds hCA VA with a Ki of 0.69 µM [1]. While the commercial standard Orlistat is a stronger PL inhibitor (IC50 = 0.4 µM), it lacks the dual hCA VA targeting capability that lithospermic acid provides through its benzofuran carboxylate moiety interacting with the Zn2+ active site [1].
| Evidence Dimension | Dual inhibition of PL and hCA VA |
| Target Compound Data | Lithospermic Acid (PL IC50 = 5.4 µM; hCA VA Ki = 0.69 µM) |
| Comparator Or Baseline | Orlistat (PL IC50 = 0.4 µM; no hCA VA activity) |
| Quantified Difference | Lithospermic acid offers a dual-pathway inhibition profile absent in the standard single-target baseline. |
| Conditions | Spectrophotometric enzymatic assays and molecular dynamics simulations |
Researchers developing multi-target therapies for obesity should select lithospermic acid to simultaneously probe PL and hCA VA pathways.
Due to its highly predictable degradation kinetics and minimal byproduct formation compared to salvianolic acid B, lithospermic acid is the optimal starting material for the controlled generation of salvianolic acid A in pharmaceutical synthesis and analytical standard preparation [1].
Lithospermic acid's potent 3'-processing inhibition (IC50 = 0.83 µM) and lack of cytotoxicity in H9 cells make it an ideal reference standard for screening novel HIV-1 integrase inhibitors, offering significantly higher assay sensitivity than dimeric analogs like rosmarinic acid [2].
Because it acts as a competitive inhibitor of xanthine oxidase (IC50 = 5.2 µg/mL), lithospermic acid is perfectly suited for in vitro and in vivo models of gouty arthritis, allowing researchers to isolate enzyme inhibition effects from general antioxidant activity [3].
Lithospermic acid is uniquely suited for lipid metabolism research requiring simultaneous modulation of pancreatic lipase and human carbonic anhydrase VA, providing a dual-action mechanism not achievable with single-target benchmarks like Orlistat [4].